molecular formula C18H28FN3O3S B2401838 N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide CAS No. 897618-44-9

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide

Cat. No. B2401838
M. Wt: 385.5
InChI Key: GCNBPYDSZAWLJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The presence of a fluorophenyl group and a sulfonyl group suggests that this compound might have interesting chemical and biological properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its molecular structure. Piperazine rings can participate in a variety of reactions, and the sulfonyl and fluorophenyl groups may also be reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of a piperazine ring could make it a base, and the sulfonyl group could make it more polar .

Scientific Research Applications

Synthesis and Antiallergy Activity

Compounds structurally related to N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide have been synthesized and evaluated for their antiallergy activity. For instance, derivatives of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides were investigated for their efficacy in passive foot anaphylaxis and guinea pig anaphylaxis assays to identify potential antiallergic compounds (Walsh et al., 1990).

Antioxidant Properties for Age-Related Diseases

Analogues containing piperazine-1-sulfonamide structures have been synthesized and evaluated for their antioxidant properties, demonstrating potential in the preventive treatment of age-related diseases like cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD) due to their radical scavenging and metal chelating abilities (Jin et al., 2010).

Antiviral Activity

Research on sulfonamide and urea derivatives of piperazin-1-yl and tetrahydroquinazolinyl morpholines has shown significant antiviral activities against avian paramyxovirus, suggesting potential applications in the development of new antiviral drugs (Selvakumar et al., 2018).

Antibacterial, Antifungal, and Anthelmintic Activity

Benzyl and sulfonyl derivatives of certain piperazin-1-ylacetamides have been synthesized and found to exhibit significant antibacterial, antifungal, and anthelmintic activities. These findings indicate the potential for developing new agents for treating various infectious diseases (Khan et al., 2019).

Phosphoinositide-3-Kinase Inhibitors

Substituted alcohols replacing the piperazine sulfonamide portion in PI3Kα inhibitors have been explored for their efficacy in vitro, demonstrating potential applications in targeted cancer therapies (Lanman et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Proper safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its biological activity. It could also involve developing new methods to synthesize it or new derivatives with improved properties .

properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28FN3O3S/c1-18(2,3)14-17(23)20-8-13-26(24,25)22-11-9-21(10-12-22)16-6-4-15(19)5-7-16/h4-7H,8-14H2,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNBPYDSZAWLJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide

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